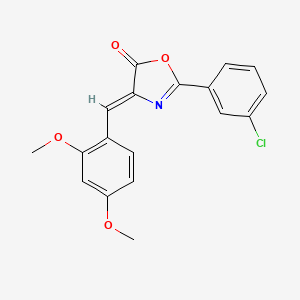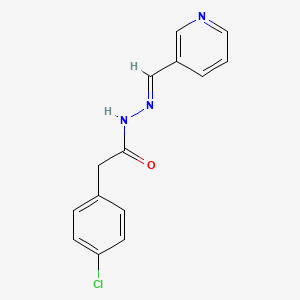![molecular formula C17H18ClN3O3 B5579322 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide CAS No. 5935-50-2](/img/structure/B5579322.png)
1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide, also known as CPI-1189, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPI-1189 belongs to the class of isoxazole-containing compounds, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
The compound "1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide" has been studied for its potent and selective antagonism for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, researchers have conducted conformational analysis around the pyrazole C3 substituent, identifying distinct conformations. These studies contribute to the development of unified pharmacophore models for CB1 receptor ligands, enhancing understanding of the steric and electrostatic interactions essential for binding and antagonist activity at the CB1 receptor (Shim et al., 2002).
Cytotoxic Activity and Molecular Docking
The cytotoxic activities of related compounds have been evaluated against different human cancer cell lines. Studies involving "this compound" analogs revealed promising results in inhibiting cancer cell growth. Molecular docking and density functional theory (DFT) studies provide insights into the interaction mechanisms with biological targets, offering a basis for the development of novel anticancer agents (El Gaafary et al., 2021).
Synthesis and Characterization Techniques
Research on "this compound" includes the synthesis and characterization of novel derivatives. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry have been employed to elucidate the structural and electronic properties of these compounds. These studies are crucial for understanding the chemical behavior and potential biological applications of such compounds (Fatma et al., 2017).
Antioxidant Defense Mechanisms
Investigations into the effects of cannabinoid receptor ligands on lipid peroxidation and antioxidant defense systems have included compounds similar to "this compound". These studies provide valuable information on the potential therapeutic applications of CB1 receptor antagonists in protecting against oxidative stress, which is implicated in various neurodegenerative diseases (Tsvetanova et al., 2006).
Novel Fused Heterobicycles
The compound has also been a precursor in the synthesis of novel fused heterobicycles, showcasing its versatility as a building block in organic synthesis. These heterobicycles have potential applications in drug development, highlighting the compound's role in the discovery of new therapeutic agents (Karthikeyan et al., 2014).
Propiedades
IUPAC Name |
1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-10-14(15(20-24-10)12-4-2-3-5-13(12)18)17(23)21-8-6-11(7-9-21)16(19)22/h2-5,11H,6-9H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSZMYUXDJOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350679 |
Source


|
| Record name | 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5935-50-2 |
Source


|
| Record name | 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)


![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)


![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)


![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)